N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-7-2-9(14)8-12(13)15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZGNZUUAULKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Sulfonamide Chemical Space and Bioactive Chemotypes
The sulfonamide group (-S(=O)₂-N<) is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this functional group has been integral to the development of drugs with diverse biological activities. The "sulfonamide chemical space" is vast and encompasses compounds with antibacterial, anticonvulsant, diuretic, anti-inflammatory, and anticancer properties.
The versatility of the sulfonamide moiety stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in key hydrogen bonding interactions with biological targets. This has led to its classification as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple biological targets.
N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide belongs to the diaryl sulfonamide chemotype. This class of compounds is characterized by two aromatic rings attached to the sulfonamide linker. The specific nature and substitution pattern of these aromatic rings are critical in determining the compound's physicochemical properties and its biological activity. The 4-methoxyphenyl (B3050149) group and the 2,4-difluorophenyl group in the target molecule are key features that modulate its electronic and steric properties, influencing how it interacts with protein targets.
Rationale for Academic Investigation of N 2,4 Difluorophenyl 4 Methoxybenzenesulfonamide Scaffolds As Research Probes
Established Synthetic Routes for Sulfonamide Core Formation
The cornerstone of synthesizing this compound is the formation of the sulfonamide bond. This is classically achieved through the coupling of an amine with a sulfonyl chloride, a reaction that has been a mainstay in organic synthesis for over a century. However, contemporary research has also paved the way for more sustainable approaches to mitigate the environmental impact of these synthetic procedures.
Amine-Sulfonyl Chloride Coupling Reactions and Variants
The most prevalent method for the synthesis of this compound involves the condensation of 2,4-difluoroaniline (B146603) with 4-methoxybenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly employed base and can also serve as the solvent for this transformation. Other bases such as triethylamine (B128534) or sodium carbonate in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) are also frequently used.
The general reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| 2,4-Difluoroaniline | 4-Methoxybenzenesulfonyl chloride | Base (e.g., Pyridine, Triethylamine) | This compound |
Variations of this classical approach have been developed to enhance yield and purity. The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride (in this case, a sulfonyl chloride), and a base in a two-phase solvent system (e.g., dichloromethane and water), can be adapted for sulfonamide synthesis. This method is often robust and high-yielding.
Emerging Sustainable Synthesis Approaches for Sulfonamides
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For sulfonamide synthesis, this has translated into exploring alternative solvents, catalysts, and starting materials.
One notable advancement is the use of water as a solvent for the coupling of sulfonyl chlorides with amines. This approach is highly desirable from a green chemistry perspective. The reaction of various sulfonyl chlorides with amines has been successfully demonstrated in aqueous media, often facilitated by a base like sodium carbonate.
Another sustainable strategy involves mechanosynthesis, where the reaction is carried out in a ball mill with minimal or no solvent. This solvent-free approach is not only environmentally friendly but can also lead to shorter reaction times and improved yields. For instance, a one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides. This involves the oxidation-chlorination of the disulfide to the corresponding sulfonyl chloride, followed by amination in the presence of a solid base.
Furthermore, alternative reagents to the often moisture-sensitive and corrosive sulfonyl chlorides are being explored. Sodium sulfinates have emerged as stable and readily available precursors. Metal-free, one-pot procedures have been developed for the synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in aqueous media.
| Approach | Key Features | Starting Materials Example |
|---|---|---|
| Aqueous Synthesis | Use of water as a green solvent. | Sulfonyl chloride and amine |
| Mechanosynthesis | Solvent-free or minimal solvent conditions. | Disulfides and amines |
| Alternative Reagents | Use of more stable precursors like sodium sulfinates. | Nitroarenes and sodium arylsulfinates |
Strategies for Regioselective Substituent Introduction on the Aromatic Moieties
The functionalization of the aromatic rings of this compound is crucial for generating analogues with diverse properties. The directing effects of the existing substituents on both the 2,4-difluorophenyl and the 4-methoxyphenyl (B3050149) rings play a pivotal role in determining the regioselectivity of subsequent reactions.
On the N-(2,4-difluorophenyl) moiety, the fluorine atoms are ortho and para deactivating due to their inductive effect, yet they are also ortho, para-directing for electrophilic aromatic substitution due to their resonance effect. The sulfonamide group is a meta-directing deactivator. Therefore, electrophilic substitution on this ring is generally challenging. However, under forcing conditions, substitution may occur at the positions ortho and para to the amino group, with the 5-position being the most likely site for substitution due to the directing influence of the two fluorine atoms. Regioselective halogenation of arenes can be achieved using N-halosuccinimides in solvents like hexafluoroisopropanol, which can enhance reactivity and selectivity. organic-chemistry.org
The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group, which is a strong ortho, para-director. The sulfonyl group, being an electron-withdrawing group, directs incoming electrophiles to the meta position. Therefore, electrophilic substitution on this ring will preferentially occur at the positions ortho to the methoxy group (positions 3 and 5). For example, nitration of 4-methoxybenzenesulfonamide (B72560) would be expected to yield primarily 4-methoxy-3-nitrobenzenesulfonamide. Chemo- and regioselective nitration of aromatics can be achieved using aqueous nitric acid under controlled conditions. frontiersin.org
Chemical Diversification and Analogue Synthesis of the this compound Skeleton
The synthesis of analogues of this compound can be achieved through two primary strategies: by employing substituted starting materials in the initial sulfonamide bond formation or by post-synthetic modification of the parent molecule.
A diverse array of analogues can be prepared by reacting various substituted 2,4-difluoroanilines with different substituted benzenesulfonyl chlorides. For instance, introducing substituents on the 4-methoxybenzenesulfonyl chloride, such as alkyl, halogen, or nitro groups, will lead to a series of analogues with modifications on the benzenesulfonyl moiety. Similarly, using anilines with different substitution patterns on the difluorophenyl ring allows for the exploration of the chemical space around that part of the molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the late-stage functionalization of the this compound skeleton. nih.gov For this to be feasible, the parent molecule would first need to be halogenated at a specific position on one of the aromatic rings. For example, regioselective bromination of the 4-methoxyphenyl ring, likely at the 3-position, would provide a handle for subsequent Suzuki coupling with a variety of boronic acids to introduce a wide range of aryl or heteroaryl substituents.
The following table summarizes some potential diversification strategies:
| Strategy | Reaction Type | Potential Modification Site | Example of Introduced Group |
|---|---|---|---|
| Use of Substituted Starting Materials | Amine-Sulfonyl Chloride Coupling | 4-Methoxybenzenesulfonyl ring | -CH3, -Cl, -NO2 |
| Use of Substituted Starting Materials | Amine-Sulfonyl Chloride Coupling | 2,4-Difluorophenyl ring | -Br, -I |
| Post-Synthetic Modification | Electrophilic Aromatic Substitution (e.g., Halogenation) | 4-Methoxybenzenesulfonyl ring (position 3) | -Br |
| Post-Synthetic Modification | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Position of a previously introduced halogen | -Phenyl, -Pyridyl |
The synthesis of benzenesulfonamide derivatives has been explored in the context of developing inhibitors for various biological targets, such as anti-influenza hemagglutinin. nih.gov These studies often involve the preparation of a library of analogues with systematic variations in the substituents on both aromatic rings to establish structure-activity relationships.
Molecular Target Identification and Ligand Target Interactions of N 2,4 Difluorophenyl 4 Methoxybenzenesulfonamide Analogs
Protein Binding and Modulation of Microtubule Dynamics
Tubulin Binding and Microtubule Polymerization Disruption
A substantial body of evidence points towards tubulin as a primary molecular target for various sulfonamide-based compounds. These agents are often classified as antimitotic, interfering with the dynamic process of microtubule assembly and disassembly, which is essential for cell division, intracellular transport, and maintenance of cell structure.
Several sulfonamide drugs have been identified as inhibitors of tubulin polymerization, with some progressing to clinical development. researchgate.net Analogs such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide (T138067) are known to inhibit this crucial cellular process. researchgate.netnih.gov
Research on a series of diarylsulfonamides containing an indole (B1671886) scaffold has demonstrated that these compounds bind to the colchicine (B1669291) site on tubulin in a reversible manner. researchgate.net The colchicine binding site is a well-characterized pocket on the β-tubulin subunit, and its occupation by small molecules typically leads to a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and thereby disrupting microtubule dynamics. nih.govresearchgate.net Molecular modeling studies have further corroborated that new indolesulfonamide derivatives target the colchicine site of tubulin. nih.gov
The binding of sulfonamide analogs to tubulin can induce significant conformational changes in the protein, as evidenced by the quenching of intrinsic tryptophan fluorescence. researchgate.net Isothermal titration calorimetry (ITC) studies on some indole-containing sulfonamides have revealed detailed thermodynamic profiles of their interaction with tubulin. For example, the binding of N-(5-chloro-7-indolyl)-4-methoxybenzenesulfonamide resulted in a large positive heat capacity change, suggesting a substantial conformational transition in the protein. researchgate.net In contrast, a regioisomeric compound showed a large negative heat capacity change, indicating that minor structural alterations can significantly impact the thermodynamics of the drug-tubulin interaction. researchgate.net
The disruption of microtubule dynamics by these sulfonamide analogs leads to a cascade of cellular events. The inhibition of tubulin polymerization causes a block in the cell cycle at the G2/M phase, which is a hallmark of antimitotic agents. nih.govnih.gov This mitotic arrest ultimately triggers apoptosis, or programmed cell death. nih.gov
Interactive Data Table: Examples of Sulfonamide-based Tubulin Inhibitors
| Compound Name | Mechanism of Action | Key Findings |
| E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) | Inhibits tubulin polymerization by binding to the colchicine site. researchgate.netnih.gov | Orally bioavailable, leads to G2/M cell cycle arrest and apoptosis. nih.gov |
| T138067 (N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide) | Binds to the colchicine site of tubulin. researchgate.netnih.gov | A bi-aryl molecule with a sulfonamide linker that occupies a site largely overlapping with colchicine. nih.gov |
| Indolesulfonamides | Target the colchicine site of tubulin. researchgate.netnih.gov | Cause mitotic arrest and apoptosis; potency is influenced by substitutions on the indole and sulfonamide moieties. nih.gov |
| PAIB-SAs (4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides) | Disrupt microtubule dynamics. nih.gov | Act as antimitotic agents, blocking cell cycle progression in the G2/M phase. nih.gov |
Investigations of Interactions with Other Cellular Macromolecules
The primary focus of research on the biological activity of N-phenylbenzenesulfonamide analogs has been on their interaction with tubulin. However, the sulfonamide functional group is present in a wide range of therapeutic agents with diverse molecular targets. nih.gov Therefore, it is plausible that N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide and its analogs could interact with other cellular macromolecules.
General studies on sulfonamides have documented their binding to various biomacromolecules. nih.govnih.gov For instance, certain sulfonamides are known to bind to heme proteins. nih.gov Additionally, benzenesulfonamide (B165840) analogs have been identified as inhibitors of other protein targets, such as the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases. nih.gov Furthermore, some novel sulfonamide derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrase IX. acs.orgnih.gov
Computational studies can also predict potential interactions. The physicochemical properties of sulfonamides, including their ability to form hydrogen bonds and engage in van der Waals interactions, allow them to bind to various protein pockets. acs.org However, based on the currently available scientific literature, there are no specific studies that have investigated the interactions of this compound or its close analogs with cellular macromolecules other than tubulin.
Mechanisms Involving Proton Shuttling in Biological Systems
Proton shuttling is a fundamental process in many biological systems, often mediated by specific amino acid residues in enzymes or by small molecules that can accept and donate protons. Some classes of organic molecules are known to participate in excited-state intramolecular proton transfer (ESIPT).
A study on 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives has shown that these compounds can undergo efficient ESIPT. nih.gov In these molecules, the sulfonamide group plays a crucial role. Deprotonation of the sulfonamide nitrogen at high pH was found to interrupt the ESIPT process. nih.gov The pKa for the deprotonation of the sulfonamide group in these derivatives was influenced by the electronic nature of the substituents on the aryl ring. nih.gov
While this demonstrates that the sulfonamide moiety can be involved in proton transfer processes under specific structural contexts and conditions, there is no direct evidence or research to suggest that this compound or its analogs are involved in proton shuttling mechanisms within biological systems. The chemical structure of this compound does not inherently suggest a role as a proton shuttle in the same manner as specialized biological molecules. Further research would be required to explore this possibility.
Structure Activity Relationship Sar Studies of N 2,4 Difluorophenyl 4 Methoxybenzenesulfonamide Derivatives
Influence of Fluorine Substitution Pattern on Bioactivity and Molecular Recognition
The presence and positioning of fluorine atoms on the N-phenyl ring of benzenesulfonamide (B165840) derivatives are critical determinants of their biological activity. Fluorination is a common strategy in medicinal chemistry used to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov
Research on fluorinated benzenesulfonamides has shown that the pattern of fluorine substitution can have complex and sometimes non-intuitive effects on their interaction with biological targets, such as enzymes. For instance, in studies on the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II, it was observed that a higher degree of fluorination does not necessarily correlate with higher binding affinity or more favorable kinetic profiles. nih.gov This suggests that the specific placement of fluorine atoms is more critical than the total number. The 2,4-difluoro pattern on the N-phenyl ring of the parent compound is a key feature, contributing to a specific electronic and conformational profile that influences molecular recognition.
Table 1: Illustrative SAR of Fluorine Substitution on the N-Aryl Ring
| Compound | N-Aryl Substitution | Relative Potency | Key Observation |
|---|---|---|---|
| A | 2,4-difluorophenyl | ++++ | The difluoro pattern often provides a good balance of electronic properties and binding interactions. |
| B | 4-fluorophenyl | +++ | Monofluorination can still confer significant activity, though often less than optimal difluoro patterns. |
| C | 2,4,6-trifluorophenyl | ++ | Increased fluorination may lead to decreased activity, possibly due to steric hindrance or altered electronics. nih.gov |
| D | Phenyl (unsubstituted) | + | The absence of fluorine typically results in a significant loss of potency, highlighting its importance. |
This table is illustrative and based on general principles observed in SAR studies of fluorinated benzenesulfonamides.
Impact of Methoxy (B1213986) Group Position and Modifications on Activity
The 4-methoxy group on the benzenesulfonamide moiety is another key structural feature that significantly influences the biological activity of this series of compounds. Its position, as well as its replacement with other alkoxy groups or its removal, can dramatically alter the compound's efficacy and selectivity.
The methoxy group is an electron-donating group, which can influence the electronic properties of the entire sulfonamide scaffold. In SAR studies of N-acylsulfonamides, a significant difference in antibacterial activity was noted depending on the position of the methoxy group on the aromatic ring. nih.gov When placed at the ortho position, a derivative showed significant activity, whereas other positional isomers were less active, indicating a strong positional effect. nih.gov For the N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide scaffold, the para-position of the methoxy group is considered optimal for certain biological targets.
Modification or replacement of the methoxy group offers a route to fine-tune the molecule's properties. For example, converting the methoxy to a hydroxyl group would introduce a hydrogen bond donor, potentially altering the binding mode and selectivity. Extending the alkyl chain (e.g., to an ethoxy or propoxy group) would increase lipophilicity, which could affect cell permeability and metabolic stability. Studies on similar scaffolds have shown that even small changes, such as replacing a methoxy group with a hydroxyl, can lead to substantial changes in biological activity. nih.gov
Table 2: Illustrative SAR of Substitutions on the 4-position of the Benzenesulfonamide Ring
| Compound | R Group at 4-position | Relative Potency | Key Observation |
|---|---|---|---|
| E | -OCH₃ (Methoxy) | ++++ | The methoxy group is often crucial for maintaining high potency. nih.gov |
| F | -OH (Hydroxy) | ++ | Replacement with a hydroxyl group may alter binding interactions and reduce potency in some contexts. |
| G | -H (Unsubstituted) | + | Complete removal of the substituent typically leads to a significant drop in activity. |
| H | -OC₂H₅ (Ethoxy) | +++ | Slightly larger alkoxy groups can sometimes be well-tolerated or even enhance activity by filling hydrophobic pockets. |
This table is illustrative and based on general principles observed in SAR studies.
Effects of Substitutions on the N-Aryl and Sulfonyl Moieties on Potency and Selectivity
Beyond the core fluorine and methoxy groups, further substitutions on both the N-aryl (difluorophenyl) ring and the sulfonyl (methoxybenzene) ring can have profound effects on potency and selectivity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.
On the N-aryl moiety, adding further substituents to the 2,4-difluorophenyl ring can modulate the electronic environment and steric profile. For example, introducing a small alkyl group might enhance hydrophobic interactions within a binding pocket, while adding a polar group like a hydroxyl or amino group could introduce new hydrogen bonding opportunities. The specific impact of such substitutions is highly dependent on the topology of the target's active site. In some series, the presence of a halogen substituent on the phenyl moiety is critical for the inhibitory effect. frontiersin.org
On the sulfonyl moiety, substitutions in addition to the 4-methoxy group can also fine-tune activity. SAR studies on other benzenesulfonamide series have shown conflicting results depending on the specific molecular scaffold and biological target. In one study on N-acylsulfonamides, the presence of an electron-donating methoxy group increased antibacterial activity, while electron-withdrawing substituents like chloro or nitro groups led to a significant decrease in activity. nih.gov Conversely, in other contexts, electron-withdrawing groups near the sulfonamide can increase the acidity of the sulfonamide NH group, which can lead to stronger binding in certain enzymes like carbonic anhydrases. researchgate.net This highlights the context-dependent nature of SAR.
Table 3: Illustrative SAR of Additional Substitutions
| Compound | Moiety | Substitution | Effect on Potency | Rationale |
|---|---|---|---|---|
| I | N-Aryl | 5-Chloro | Increase/Decrease | Context-dependent; may enhance binding through halogen bonds or cause steric clashes. nih.govfrontiersin.org |
| J | Sulfonyl | 3-Amino | Decrease | May introduce unfavorable polar interactions or alter the electronic character of the ring. |
| K | N-Aryl | 5-Methyl | Increase | Could enhance van der Waals interactions in a hydrophobic pocket. |
| L | Sulfonyl | 3-Nitro | Decrease | Strong electron-withdrawing groups can sometimes be detrimental to activity in certain scaffolds. nih.gov |
This table is illustrative and based on general principles observed in SAR studies.
Rational Design Principles for Optimized Biological Profiles
The SAR data gathered from systematic modification of the this compound scaffold provides a foundation for the rational design of new derivatives with improved biological profiles. The goal of rational design is to leverage an understanding of how structure affects function to create molecules with enhanced potency, greater selectivity for the desired target over off-targets, and better drug-like properties.
Key principles for the rational design of these derivatives include:
Bioisosteric Replacement: This involves replacing one functional group with another that has similar physicochemical properties. For example, the methoxy group could be replaced by other small alkoxy groups or a bioisostere to probe the steric and electronic requirements of the binding pocket. Similarly, one of the fluorine atoms could be replaced with a chlorine atom to explore the impact of halogen size and electronegativity.
Pharmacophore Tethering: This strategy involves linking the core benzenesulfonamide scaffold to other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.gov For example, tethering a group known to interact with a specific sub-pocket of a target enzyme could significantly boost potency and selectivity.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed analogs will bind. rsc.org This allows for the design of substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site, leading to higher affinity and selectivity.
Selectivity Optimization: Achieving selectivity is a critical goal to minimize off-target effects. This often involves designing substituents that exploit differences in the active sites of related biological targets. researchgate.net For example, a bulkier substituent might be accommodated by the target of interest but clash with the active site of a closely related off-target protein, thereby conferring selectivity.
By integrating these principles, medicinal chemists can move beyond random screening and systematically design this compound derivatives with optimized therapeutic potential.
An article on the preclinical biological activity of the specific chemical compound this compound cannot be generated as requested.
Extensive searches for scientific data on this particular compound did not yield specific results pertaining to its in vitro or in vivo efficacy for antiproliferative, antimicrobial, or antifungal applications, nor were there specific enzyme inhibition or binding assay data available. The strict requirement to focus solely on "this compound" and not to include information on related derivatives or analogues means that the provided outline cannot be populated with scientifically accurate and specific information.
Research data is available for the broader class of benzenesulfonamides and other related sulfonamide derivatives, which show a range of biological activities including anticancer and antimicrobial effects. However, in accordance with the instructions to exclude any information that does not pertain directly to the specified compound, this general information cannot be used to construct the requested article.
Preclinical Biological Activity Assessment in Relevant Experimental Models
In Vivo (Non-Human) Model Investigations for Efficacy
Preclinical Models for Anti-inflammatory or Immunomodulatory Effects
Comprehensive searches of available scientific literature and preclinical data repositories did not yield specific studies investigating the anti-inflammatory or immunomodulatory effects of N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide. While the broader class of sulfonamides has been explored for various biological activities, dedicated research on this particular compound's potential to modulate inflammatory or immune responses in established preclinical models appears to be absent from the public domain.
Standard preclinical models for assessing anti-inflammatory activity often involve the induction of an inflammatory response in animals, followed by treatment with the test compound. These models can include, but are not limited to, carrageenan-induced paw edema, collagen-induced arthritis, and lipopolysaccharide (LPS)-induced systemic inflammation. Similarly, immunomodulatory effects are typically evaluated using models of immune cell proliferation, cytokine production assays, and models of autoimmune disease. Without specific studies on this compound, no data on its performance in such experimental systems can be provided.
Assessment of Biological Selectivity and Potential Off-Target Interactions in Preclinical Contexts
There is currently a lack of publicly available preclinical data regarding the biological selectivity and potential off-target interactions of this compound. The assessment of a compound's selectivity is a critical step in preclinical development, aimed at understanding its specific molecular targets and identifying any unintended interactions that could lead to adverse effects.
Computational Chemistry and Molecular Modeling of N 2,4 Difluorophenyl 4 Methoxybenzenesulfonamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide, and a protein target.
While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to the broader class of sulfonamide derivatives to identify potential therapeutic targets. For instance, in silico screening of various sulfonamides has been performed against enzymes crucial for microbial survival, such as dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis nih.gov. Docking studies have also been used to evaluate the binding of novel N,N-dimethylbenzenesulfonamide derivatives to carbonic anhydrase IX (CA IX), a target highly expressed in certain cancer cells nih.gov.
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of the compound is generated and optimized to find its lowest energy conformation.
Target Selection and Preparation: A protein target is selected based on a therapeutic hypothesis. The 3D structure of the protein, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site pocket.
Docking Simulation: A docking algorithm is used to fit the ligand into the protein's binding site in various orientations and conformations. The algorithm scores these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
For sulfonamides, interactions commonly observed in docking studies include hydrogen bonds involving the -SO2NH- group and hydrophobic interactions with the aromatic rings. In the case of this compound, the fluorine atoms and the methoxy (B1213986) group would also be expected to participate in specific interactions within a target's binding pocket. For example, molecular docking of other sulfonamides has revealed inhibitory potential against targets like trypanothione reductase, suggesting potential as antiprotozoal agents royalsocietypublishing.org.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating a molecule's geometric and electronic properties.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)
HOMO-LUMO Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.govwikipedia.org. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and polarizability nih.govwikipedia.org. A small energy gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO nih.govschrodinger.com.
| Computational Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher chemical reactivity and polarizability nih.gov. |
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule uni-muenchen.delibretexts.org. It is an invaluable tool for predicting how molecules will interact, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue) researchgate.netwolfram.com.
For this compound, an MEP map would likely show:
Negative potential (red/yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group (-SO2-), the nitrogen atom, and the fluorine atoms. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive potential (blue): Located around the hydrogen atom of the sulfonamide group (-NH-), which is acidic, making it a potential hydrogen bond donor site.
Neutral potential (green): Generally found over the carbon atoms of the aromatic rings.
This analysis helps in understanding non-covalent interactions, which are fundamental to ligand-receptor binding uni-muenchen.deresearchgate.net.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (low-energy spatial arrangements) of a molecule and the energy barriers between them. The geometry of N-arylsulfonamides is defined by the torsion angles around the S-N and S-C bonds.
Crystallographic studies of a closely related compound, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, reveal key structural parameters. In this analog, the dihedral angle (the angle between the two benzene rings) is 44.26 (13)° nih.gov. The molecule is twisted at the S–N bond, with a C1—S1—N1—C7 torsion angle of 68.4 (2)° nih.gov. It is expected that this compound would adopt a similar, non-planar conformation, though the additional ortho-fluorine atom could introduce steric hindrance that further influences the preferred dihedral angles. Rotational spectroscopy studies on simpler benzenesulfonamides have confirmed that the most stable conformations are those where the sulfonyl group is oriented perpendicularly to the benzene ring mdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations are computational methods that model the physical movements of atoms and molecules over time nih.gov. These simulations provide detailed information on the fluctuations and conformational changes of molecules, offering a dynamic view that complements static models nih.govresearchgate.net. An MD simulation of this compound, either in a solvent or bound to a protein, could reveal:
The stability of different conformations.
The flexibility of the molecule and its various functional groups.
The dynamic behavior of the ligand-protein complex, including the stability of key interactions (like hydrogen bonds) over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates physicochemical properties or structural features (descriptors) of molecules to their activity.
While no specific QSAR models have been published for this compound, the approach is common for the sulfonamide class. To develop a QSAR model for a series of sulfonamide analogs, the following steps would be taken:
Data Collection: A dataset of sulfonamide compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.
Model Building: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model correlating the descriptors with the observed biological activity.
Validation: The model's predictive power is rigorously validated using internal and external test sets of compounds.
For this compound, relevant descriptors would likely include those related to its hydrophobicity, the electronic effects of the fluorine and methoxy substituents, and its hydrogen bonding capacity.
In Silico Target Fishing and Mechanism Prediction Methodologies
In silico target fishing, or reverse screening, is a computational strategy used to identify the potential protein targets of a small molecule royalsocietypublishing.org. This approach is invaluable for elucidating a compound's mechanism of action or identifying potential off-target effects.
One prominent tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) system royalsocietypublishing.orgresearchgate.net. PASS analysis predicts a wide range of biological activities for a compound based on its 2D structure, comparing its structural features to a large database of known bioactive compounds genexplain.comscispace.com. The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi) researchgate.netgenexplain.com. A high Pa value suggests that the molecule is likely to exhibit a particular biological activity.
For sulfonamide derivatives, PASS has been used to predict potential enzyme inhibition and antiprotozoal properties royalsocietypublishing.org. When applied to this compound, a PASS prediction could generate a spectrum of potential activities, such as:
| Predicted Biological Activity (Example) | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Carbonic Anhydrase Inhibitor | > 0.7 | < 0.05 |
| Antifungal | > 0.5 | < 0.1 |
| Antibacterial | > 0.5 | < 0.1 |
| Kinase Inhibitor | > 0.3 | < 0.2 |
Note: This table is illustrative of the type of data generated by a PASS prediction and does not represent actual predictive results for this specific compound.
Other target fishing methodologies include reverse docking, where the compound is docked against a large library of protein binding sites, and pharmacophore-based screening, which searches for targets that match the 3D arrangement of the compound's key chemical features. These computational approaches can generate testable hypotheses about the biological function of this compound, guiding future experimental validation.
Advanced Research Directions and Future Perspectives for N 2,4 Difluorophenyl 4 Methoxybenzenesulfonamide Analogues
Exploration of Novel Preclinical Therapeutic Applications for Sulfonamide Scaffolds
The inherent versatility of the sulfonamide functional group has enabled its incorporation into a wide array of therapeutic agents, a trend that is expected to continue with analogues of N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide. The presence of the 2,4-difluorophenyl moiety and the 4-methoxybenzenesulfonamide (B72560) core provides a unique electronic and steric profile that can be exploited for novel therapeutic targeting.
Oncology: The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in oncology. Analogues could be designed as inhibitors of key signaling pathways implicated in cancer progression. For instance, derivatives of benzenesulfonamide have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma. Preclinical studies on related benzenesulfonamide analogues have demonstrated their potential as chemotherapeutic agents against liver and pancreatic cancers. Furthermore, the discovery of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the androgen receptor's activation function 2 (AF2) domain highlights the potential for developing new therapeutics for prostate cancer. The structural features of this compound, particularly the fluorine substitutions, can be leveraged to enhance binding affinity and selectivity for various kinase and receptor targets.
Infectious Diseases: Beyond their traditional role as antibacterial agents that inhibit dihydropteroate (B1496061) synthase, novel sulfonamides are being explored for a wider range of infectious diseases. The development of benzenesulfonamide derivatives as potent anti-influenza agents that target the viral hemagglutinin protein showcases the potential for this scaffold in antiviral drug discovery. The difluorophenyl group in this compound analogues could be instrumental in designing compounds with improved activity against drug-resistant viral strains.
Inflammatory and Autoimmune Diseases: The sulfonamide moiety is present in several anti-inflammatory drugs. Analogues of this compound could be investigated as inhibitors of enzymes involved in inflammatory pathways, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). The development of N-carboxy-phenylsulfonyl hydrazides as mPGES-1 inhibitors provides a strong rationale for exploring this therapeutic avenue.
Central Nervous System (CNS) Disorders: The ability of sulfonamides to cross the blood-brain barrier opens up possibilities for treating CNS disorders. The versatile nature of arylsulfonamides makes them a valuable motif in the discovery of novel agents for a range of CNS diseases, acting as enzyme or ion channel inhibitors, or receptor ligands.
The following table summarizes potential therapeutic targets for analogues of this compound based on preclinical research of related sulfonamide scaffolds.
| Therapeutic Area | Potential Molecular Target | Rationale from Preclinical Studies of Related Compounds |
| Oncology | Tropomyosin receptor kinase A (TrkA) | Benzenesulfonamide analogues identified as kinase inhibitors with anti-glioblastoma properties. |
| Androgen Receptor (AF2 domain) | N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives show promise as prostate cancer therapeutics. | |
| Various kinases in liver/pancreatic cancer | A benzenesulfonamide derivative showed potent chemotherapeutic effects in rat models. | |
| Infectious Diseases | Influenza Hemagglutinin (HA) | Benzenesulfonamide derivatives identified as potent anti-influenza fusion inhibitors. |
| Inflammatory Diseases | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | N-carboxy-phenylsulfonyl hydrazides demonstrated inhibition of PGE2 production. |
Development of Advanced Methodologies for Synthesis and High-Throughput Biological Evaluation
The efficient exploration of the chemical space around the this compound scaffold necessitates the adoption of advanced and high-throughput methodologies for both synthesis and biological screening.
Advanced Synthesis Methodologies: Traditional methods of sulfonamide synthesis are being supplemented and, in some cases, replaced by more efficient and versatile techniques.
Combinatorial and Solid-Phase Synthesis: These approaches allow for the rapid generation of large libraries of analogues by systematically varying the substituents on the phenyl rings and the sulfonamide nitrogen. Solid-phase synthesis, in particular, facilitates purification and automation.
Novel Catalytic Methods: Recent advances in catalysis, including copper- and palladium-catalyzed cross-coupling reactions, offer milder and more efficient routes to construct the C-N and C-S bonds in sulfonamide derivatives. These methods often exhibit greater functional group tolerance, enabling the synthesis of more complex analogues.
Automated Synthesis Platforms: The integration of robotics and automated synthesis platforms can significantly accelerate the production of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR).
High-Throughput Biological Evaluation: To match the pace of modern synthesis, high-throughput screening (HTS) technologies are crucial for the rapid biological evaluation of large compound libraries.
Biochemical Assays: Miniaturized, automated biochemical assays can be used to screen for inhibitors of specific enzymes, such as kinases or proteases, in a high-throughput format.
Cell-Based Assays: High-content imaging and other cell-based HTS platforms allow for the assessment of a compound's effect on cellular phenotypes, providing a more physiologically relevant screen than purely biochemical assays.
Virtual Screening: Computational methods, including ligand-based and structure-based virtual screening, can be employed to prioritize compounds for synthesis and biological testing, thereby enriching the hit rate of screening campaigns.
The following table outlines advanced methodologies applicable to the development of this compound analogues.
| Methodology | Application in Analogue Development | Key Advantages |
| Solid-Phase Synthesis | Rapid generation of diverse sulfonamide libraries. | Simplified purification, amenable to automation. |
| Transition Metal Catalysis | Efficient and selective formation of key chemical bonds. | Mild reaction conditions, broad functional group tolerance. |
| High-Throughput Screening (HTS) | Rapidly identify active compounds from large libraries. | Increased efficiency, miniaturization reduces reagent consumption. |
| High-Content Imaging | Assess phenotypic changes in cells upon compound treatment. | Provides more biologically relevant data than simple biochemical assays. |
| Virtual Screening | Prioritize compounds for synthesis and testing. | Cost-effective, accelerates the hit identification process. |
Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation
A deep understanding of the mechanism of action (MoA) is critical for the successful preclinical and clinical development of any therapeutic candidate. The integration of multi-omics data provides a powerful, unbiased approach to elucidate the MoA of novel this compound analogues.
Chemical Proteomics for Target Identification: A primary challenge in drug discovery is the identification of the direct molecular targets of a bioactive compound. Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can be used to pull down the binding partners of an immobilized sulfonamide analogue from cell lysates, thereby identifying its direct targets.
Expression Proteomics and Transcriptomics: By comparing the proteomic and transcriptomic profiles of cells treated with a sulfonamide analogue to untreated cells, researchers can identify changes in protein and gene expression that are indicative of the compound's downstream effects. This can provide valuable insights into the biological pathways modulated by the compound. For example, transcriptomics-based matching of drugs to diseases using deep learning is an emerging approach to identify new indications.
Metabolomics: Metabolomic profiling can reveal changes in the cellular metabolic state upon treatment with a sulfonamide analogue. This can be particularly useful for understanding the MoA of compounds targeting metabolic enzymes or pathways. Studies on sulfonamide antibiotics have utilized metabolomics to understand their effects on bacterial metabolism.
Chemical Genetics: This approach uses small molecules to perturb biological systems and observe the resulting phenotypes. Screening libraries of this compound analogues in various cellular models and correlating the observed phenotypes with the chemical structure can help to identify the key structural features responsible for a particular biological activity and provide clues about the underlying MoA.
Challenges and Opportunities in Sulfonamide-Based Chemical Biology and Preclinical Drug Discovery
Despite the proven track record of sulfonamides in medicine, the development of novel analogues of this compound is not without its challenges. However, these challenges also present significant opportunities for innovation.
Challenges:
Selectivity: Achieving high selectivity for the desired biological target over other related proteins is a common challenge in drug discovery. Off-target effects can lead to toxicity and reduced therapeutic efficacy. For sulfonamides that target broad enzyme families like kinases, achieving isoform selectivity is crucial.
Drug Resistance: The development of resistance is a major hurdle for many therapeutic agents, particularly in oncology and infectious diseases. For antibacterial sulfonamides, resistance mechanisms are well-documented.
Physicochemical Properties: Optimizing the physicochemical properties of analogues, such as solubility and membrane permeability, is essential for achieving good oral bioavailability and a favorable pharmacokinetic profile.
Opportunities:
Targeting Novel Pathways: The vast and largely unexplored chemical space of sulfonamide analogues presents an opportunity to discover inhibitors of novel and challenging drug targets.
Polypharmacology: While selectivity is often a goal, designing compounds that intentionally modulate multiple targets (polypharmacology) can be a powerful strategy for treating complex diseases like cancer. The sulfonamide scaffold is well-suited for this approach.
Chemical Probes: Well-characterized, selective sulfonamide analogues can serve as valuable chemical probes to dissect complex biological pathways and validate new drug targets.
Overcoming Resistance: By understanding the mechanisms of resistance to existing sulfonamide drugs, it is possible to design new analogues that can circumvent these mechanisms. For example, developing compounds that inhibit targets not previously exploited by sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
